

Introduction: The Strategic Value of the 6-Bromo-5-methylquinoline Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-5-methylquinoline**

Cat. No.: **B2558536**

[Get Quote](#)

In the landscape of medicinal chemistry and materials science, the quinoline core is a privileged heterocyclic scaffold, forming the backbone of numerous pharmaceuticals and functional materials. The strategic placement of substituents on this bicyclic system allows for the fine-tuning of electronic, steric, and lipophilic properties, which in turn dictates biological activity and material performance. **6-Bromo-5-methylquinoline** is a bespoke building block designed for just such a purpose. The bromine atom at the 6-position serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. Concurrently, the methyl group at the 5-position acts as a steric and electronic modulator, influencing the molecule's conformation and the reactivity of the quinoline ring system.

This guide provides a comprehensive analysis of the core physicochemical properties of **6-Bromo-5-methylquinoline**, offering both established data and predictive insights. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties: A Quantitative Overview

While extensive experimental data for **6-Bromo-5-methylquinoline** is not yet prevalent in peer-reviewed literature, a combination of supplier information and predictive modeling for

close isomers provides a solid foundation for its characterization. The following table summarizes its key physicochemical attributes.

Property	Value / Description	Source(s)
Molecular Formula	C ₁₀ H ₈ BrN	[1]
Molecular Weight	222.08 g/mol	[1][2]
CAS Number	1256795-14-8	[1][2]
Appearance	Solid	[1]
Purity	Typically ≥95-98%	[1][2]
Boiling Point	Predicted: 327.7 ± 22.0 °C	[3]
Density	Predicted: 1.488 ± 0.06 g/cm ³	[3]
pKa (of conjugate acid)	Predicted: 4.98 ± 0.21	[3]*

*Note: Predicted values are for the isomer 6-Bromo-5-methylisoquinoline and should be used as an estimation for **6-Bromo-5-methylquinoline** pending experimental verification.

Solubility Profile: Predicting and Determining Media Compatibility

The solubility of a compound is a critical parameter that governs its utility in synthesis, purification, formulation, and biological assays. Structurally, **6-Bromo-5-methylquinoline** is a largely nonpolar aromatic system with a weakly basic nitrogen atom, suggesting moderate solubility in a range of organic solvents and limited solubility in aqueous media.

Causality Behind Solubility Behavior

The quinoline nucleus itself possesses a dipole moment, and the nitrogen atom can act as a hydrogen bond acceptor. However, the large, hydrophobic surface area of the bicyclic system, combined with the lipophilic bromine and methyl substituents, dominates its solubility characteristics. Therefore, it is expected to be most soluble in non-polar to moderately polar aprotic solvents that can engage in van der Waals interactions and accommodate the aromatic system.

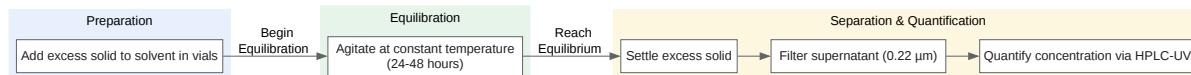
Insights from a Structural Isomer: 6-Bromo-2-methylquinoline

While quantitative data for the target molecule is scarce, a comprehensive study on the solubility of its isomer, 6-Bromo-2-methylquinoline, provides an excellent predictive model for its behavior.^[4] The mole fraction solubility of this isomer was experimentally determined in ten different solvents at 323.15 K (50 °C), revealing the following hierarchy:

Solvent	Mole Fraction Solubility ($\times 10^{-2}$)	Solvent Type
Toluene	3.318	Aromatic
Ethyl Acetate	2.991	Ester
Acetone	2.764	Ketone
Acetonitrile	2.528	Polar Aprotic
N,N-Dimethylformamide (DMF)	2.220	Polar Aprotic
n-Propanol	0.914	Polar Protic (Alcohol)
Isopropanol	0.812	Polar Protic (Alcohol)
Ethanol	0.390	Polar Protic (Alcohol)
Methanol	0.099	Polar Protic (Alcohol)
Water	0.0028	Aqueous

Data adapted from the Journal of Chemical & Engineering Data.^[4]

This data strongly suggests that **6-Bromo-5-methylquinoline** will exhibit high solubility in aromatic and polar aprotic solvents like toluene, ethyl acetate, and acetone, and significantly lower solubility in polar protic solvents, especially water.


Experimental Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

To ensure trustworthiness and reproducibility, the equilibrium solubility of **6-Bromo-5-methylquinoline** should be determined experimentally. The isothermal shake-flask method is the gold standard for this purpose.

Objective: To determine the equilibrium solubility of **6-Bromo-5-methylquinoline** in a given solvent at a specified temperature (e.g., 25 °C).

Methodology:

- Preparation: Add an excess amount of solid **6-Bromo-5-methylquinoline** to a series of sealed vials, each containing a known volume of the selected solvent (e.g., acetonitrile, ethanol, phosphate-buffered saline). The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to 25 °C. Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to permit the excess solid to settle.
- Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining solid particles. This step is critical to prevent inflation of the measured concentration.
- Quantification: Dilute the filtered samples with a suitable mobile phase and quantify the concentration of **6-Bromo-5-methylquinoline** using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared from standards of known concentration must be used for accurate quantification.

[Click to download full resolution via product page](#)

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Spectroscopic and Chromatographic Characterization

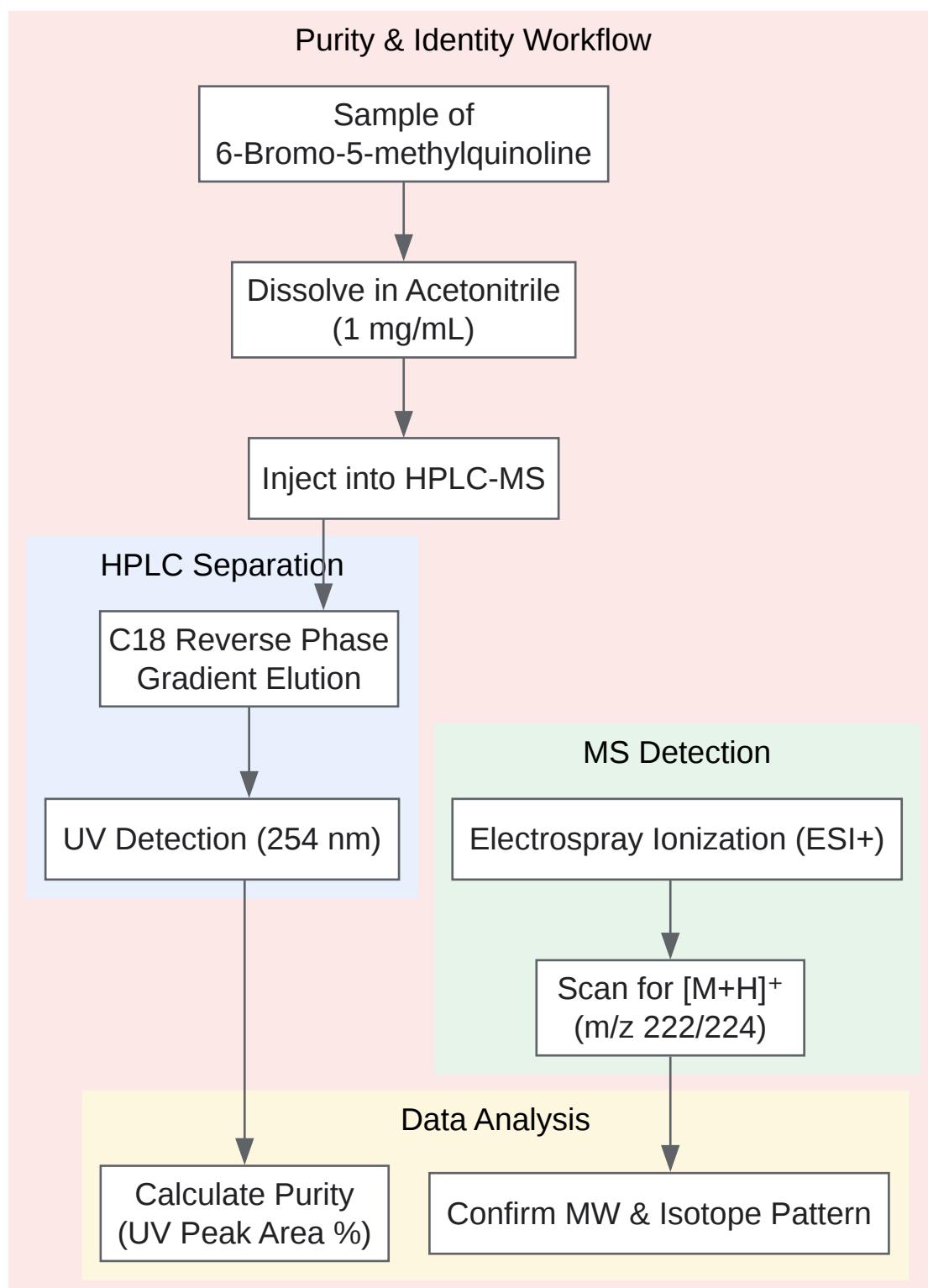
Unambiguous structural confirmation and purity assessment are cornerstones of chemical research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography provides a self-validating system for the identity and quality of **6-Bromo-5-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. By analogy to related compounds like 6-methylquinoline[5], the methyl protons (C5-CH₃) should appear as a singlet around δ 2.5 ppm. The aromatic region (δ 7.0-9.0 ppm) will be complex due to the substituted quinoline system. The H2 and H4 protons on the pyridine ring are expected to be the most downfield, while the H3, H7, and H8 protons will resonate at higher fields.
- ^{13}C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The methyl carbon is expected around δ 20-25 ppm. The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the bromine (C6) showing a characteristic signal.

Mass Spectrometry (MS)


MS provides the molecular weight and information about the elemental composition. For **6-Bromo-5-methylquinoline** (C₁₀H₈BrN), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺·). A key feature will be the isotopic pattern characteristic of a single bromine atom: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (at m/z 221) and one for the ⁸¹Br isotope (at m/z 223).

Experimental Protocol: Purity and Identity Verification by HPLC-MS

Objective: To confirm the identity and determine the purity of a **6-Bromo-5-methylquinoline** sample.

Methodology:

- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
- HPLC Analysis:
 - System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility). For example, start at 30% acetonitrile and ramp to 95% over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 254 nm.
 - Analysis: The purity is calculated as the area percentage of the main peak relative to the total peak area in the chromatogram.
- MS Analysis:
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Scan for the protonated molecule $[M+H]^+$, which should appear at m/z 222 and 224, confirming the molecular weight and bromine isotopic pattern.

[Click to download full resolution via product page](#)

Caption: Analytical Workflow for Purity and Identity Confirmation.

Synthesis and Chemical Reactivity

Plausible Synthetic Route: The Skraup Synthesis

While specific literature on the synthesis of **6-Bromo-5-methylquinoline** is not readily available, a logical and field-proven approach is the Skraup synthesis. This classic method constructs the quinoline ring from an aniline derivative.

- Starting Material: The synthesis would logically commence with 4-bromo-3-methylaniline.
- Reaction: This aniline is heated with glycerol, sulfuric acid (a dehydrating agent and catalyst), and an oxidizing agent (such as arsenic pentoxide or the nitrobenzene corresponding to the starting aniline).
- Mechanism: The sulfuric acid dehydrates the glycerol to acrolein (an α,β -unsaturated aldehyde). The aniline undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic **6-Bromo-5-methylquinoline** ring system.

Chemical Reactivity: A Hub for Derivatization

The reactivity of **6-Bromo-5-methylquinoline** is dictated by the interplay of its functional groups and the inherent nature of the quinoline ring.

- Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, substitution is possible under forcing conditions and is directed to the carbocyclic (benzene) ring, preferentially at the C8 position, as the C5 and C6 positions are already substituted.^{[6][7]}
- Nucleophilic Aromatic Substitution: The C-Br bond at the 6-position is not inherently activated towards nucleophilic aromatic substitution (SNAr). For such a reaction to occur, an electron-withdrawing group, typically a nitro group, would need to be installed ortho or para to the bromine. A well-documented example is the nitration of 6-bromoquinoline to 6-bromo-5-nitroquinoline, which dramatically activates the adjacent C-Br bond for displacement by nucleophiles.

- Palladium-Catalyzed Cross-Coupling: The C6-Br bond is the primary site for synthetic diversification. It is an ideal substrate for a multitude of powerful C-C and C-N bond-forming reactions, including:
 - Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
 - Heck Coupling: Reaction with alkenes.
 - Sonogashira Coupling: Reaction with terminal alkynes.
 - Buchwald-Hartwig Amination: Reaction with amines to form aminoquinolines.

These reactions provide a robust platform for generating libraries of novel quinoline derivatives for drug discovery and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-5-methylquinoline | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 6-Bromo-5-methylisoquinoline CAS#: 2941123-57-3 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the 6-Bromo-5-methylquinoline Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2558536#physicochemical-properties-of-6-bromo-5-methylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com